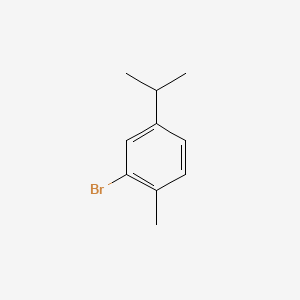
2-Bromo-p-cymene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-p-cymene and related compounds involves various strategies, including halogenation reactions. An example of synthesis in the broader context of organometallic chemistry involves the reaction of 2-thienyllithium with elemental Te, leading to compounds that, while not 2-Bromo-p-cymene itself, demonstrate the principles of halogenation and complexation in organometallic syntheses (Bali et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Cancer Research
2-Bromo-p-cymene, as a component of ruthenium complexes, has been synthesized and characterized for potential use in cancer research. A study by Fuster et al. (2022) examined ruthenium (II) complexes with 2-Bromo-p-cymene and their cytotoxic effects on cervical cancer HeLa cells, demonstrating their potential as low anticancer agents (Fuster et al., 2022).
Antimicrobial Applications
2-Bromo-p-cymene is a component of p-Cymene, a monoterpene with a range of biological activities including antimicrobial effects. Research by Marchese et al. (2017) highlighted its potential in treating communicable diseases and its role in traditional medicines as an antimicrobial agent (Marchese et al., 2017).
Applications in Chemical Synthesis
The compound has been used as a substrate in palladium-catalyzed cross-coupling conditions. A review by Ghosh and Ray (2017) focused on the advancement of bromovinyl aldehyde chemistry, highlighting the use of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes in synthesizing biologically and materially significant compounds (Ghosh & Ray, 2017).
Pharmacological Properties
Balahbib et al. (2021) conducted a comprehensive review of the pharmacological properties of p-cymene, which includes 2-Bromo-p-cymene. They emphasized its antioxidant, anti-inflammatory, antiparasitic, antidiabetic, antiviral, antitumor, antibacterial, and antifungal activities, demonstrating its wide range of potential applications in drug discovery (Balahbib et al., 2021).
Use in Solvent and Catalysis
Granato et al. (2017) researched the use of p-cymene, containing 2-Bromo-p-cymene, as a solvent in olefin metathesis. They found it to be an efficient and sustainable solvent, particularly in preventing undesired consecutive isomerization, a common challenge in pharmaceutical precursor synthesis (Granato et al., 2017).
Safety And Hazards
Exposure to 2-Bromo-p-cymene may cause irritation of the eyes and skin. Inhalation may lead to impairment of coordination and headache . Ingestion can cause irritation of the mouth and stomach . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-bromo-1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXEZCUUYJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179116 | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-p-cymene | |
CAS RN |
2437-76-5 | |
| Record name | 2-Bromo-p-cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



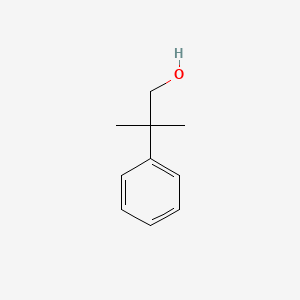
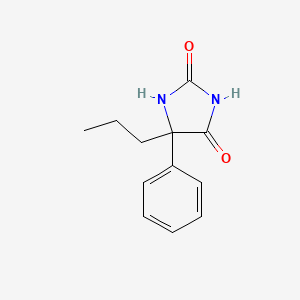
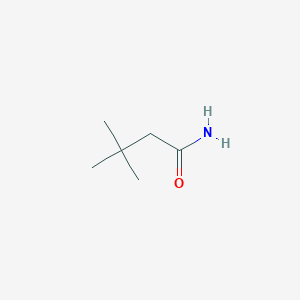
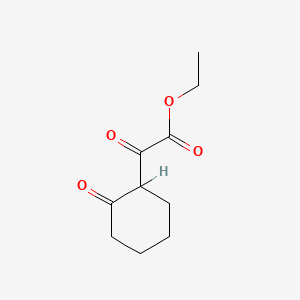
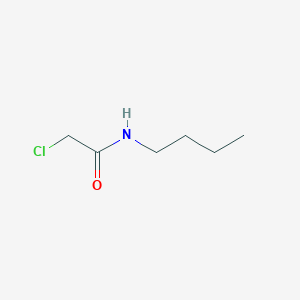
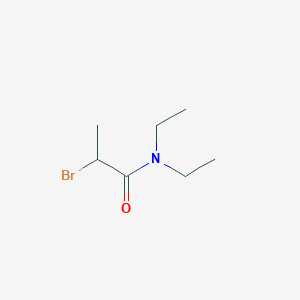
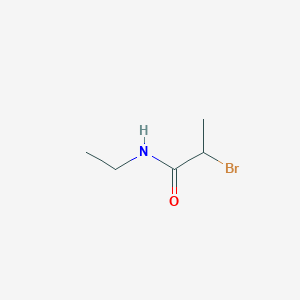
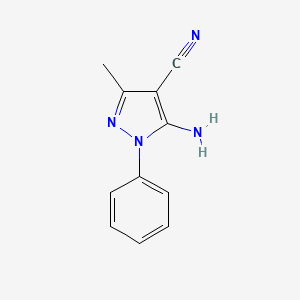
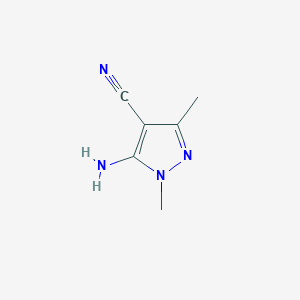
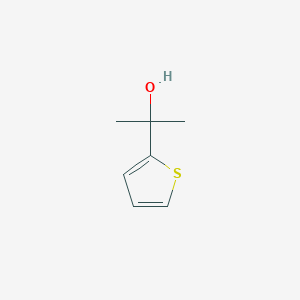
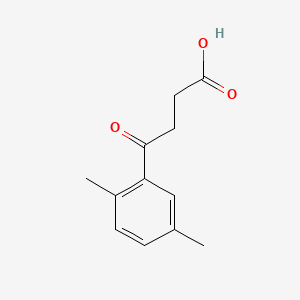
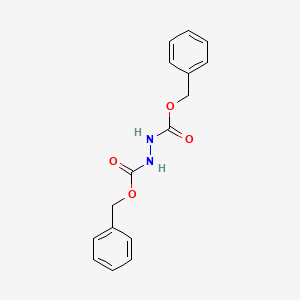
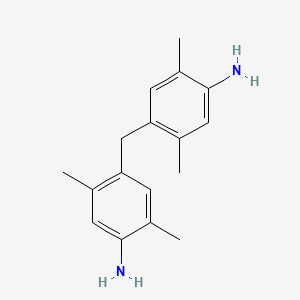
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)